6-(4-tert-butylphenoxy)-1-hexanethiol
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Overview
Description
“6-(4-tert-butylphenoxy)-1-hexanethiol” is a complex organic compound. It contains a hexanethiol group, which is a six-carbon alkyl chain with a thiol (-SH) group at one end. This is attached to a tert-butylphenoxy group, which consists of a phenol ring with a tert-butyl group (a carbon atom surrounded by three methyl groups) and an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the phenol ring, the tert-butyl group, and the hexanethiol chain. The phenol ring and tert-butyl group could potentially engage in pi stacking interactions, while the hexanethiol chain might provide some flexibility to the molecule .
Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the thiol group, which is known to be quite reactive. Thiol groups can undergo oxidation reactions to form disulfides, and they can also participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenol ring could contribute to its aromaticity, while the hexanethiol chain could influence its solubility in different solvents .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(4-tert-butylphenoxy)hexane-1-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OS/c1-16(2,3)14-8-10-15(11-9-14)17-12-6-4-5-7-13-18/h8-11,18H,4-7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUJAHSCHQYNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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